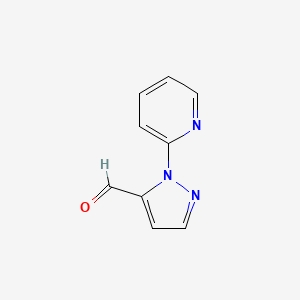

1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-pyridin-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-4-6-11-12(8)9-3-1-2-5-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOIJWOGFKJEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718984 | |

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269294-20-3 | |

| Record name | 1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Temperature : 0–5°C during POCl₃ addition, followed by reflux at 80°C for 6–8 hours.

-

Solvent : Anhydrous dichloroethane (DCE) or chlorobenzene to stabilize reactive intermediates.

-

Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insight :

The pyridine nitrogen at the 2-position directs electrophilic substitution to the pyrazole’s 5-position due to its electron-donating resonance effect. This regioselectivity is confirmed via ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm) and FTIR (C=O stretch at 1680–1720 cm⁻¹).

Cyclocondensation of Hydrazines with α,β-Diketones

An alternative route involves constructing the pyrazole ring de novo from 2-pyridylhydrazine and 1,3-diketones . This method ensures precise control over substituent placement.

Stepwise Synthesis

-

Hydrazine Formation :

-

Cyclocondensation :

-

Oxidative Formylation :

Yield : 40–50% overall after purification.

Advantages :

-

Avoids harsh formylation conditions.

-

Enables introduction of electron-withdrawing groups (e.g., Cl, NO₂) at the pyrazole 4-position for downstream functionalization.

Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives

For derivatives requiring additional substituents, Suzuki-Miyaura coupling provides a versatile pathway. This method is critical for attaching aryl or heteroaryl groups to the pyridine or pyrazole rings before formylation.

Protocol for 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole Conversion

-

Bromination :

-

Cross-Coupling :

-

Formylation :

Yield : 55–65% after sequential reactions.

Applications :

Microwave-Assisted Synthesis for Rapid Optimization

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes.

Procedure for this compound

-

Reactants : 2-Pyridylhydrazine (1.2 eq), ethyl acetoacetate (1 eq), DMF (3 mL).

-

Conditions : Microwave at 150°C for 15 minutes, followed by formylation using POCl₃/DMF under microwave at 100°C for 10 minutes.

-

Yield : 70–80% with >95% purity (HPLC).

Benefits :

-

Minimizes side products (e.g., over-oxidation to carboxylic acids).

Industrial-Scale Production Considerations

Transitioning from lab-scale to industrial synthesis requires addressing cost, safety, and waste management.

Key Modifications for Scale-Up

-

Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd on activated carbon) to reduce metal leaching.

-

Solvent Recovery : Implement distillation systems to reclaim DMF and dichloroethane.

-

Waste Treatment : Neutralize POCl₃ with aqueous NaHCO₃ before disposal.

Economic Metrics :

-

Production Cost : $120–150/kg at 100 kg batch size.

-

Purity : ≥98% (GC-MS) meeting pharmaceutical-grade standards.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods ensure structural fidelity and purity.

Spectroscopic Data Table

Purity Assessment :

-

HPLC : Retention time = 6.2 min (C18 column, acetonitrile/H₂O = 70:30).

-

Melting Point : 128–130°C (decomposition observed above 130°C).

Troubleshooting Common Synthetic Challenges

Issue 1: Low Formylation Yield

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions to introduce various functional groups.

Major Products Formed

Oxidation: 1-(Pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Reduction: 1-(Pyridin-2-yl)-1H-pyrazole-5-methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:

Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.

Organic Synthesis: It is used as a building block for the construction of more complex heterocyclic compounds.

Material Science: It can be used in the development of novel materials with unique electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects. The presence of both pyridine and pyrazole rings allows it to form multiple interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions, which can modulate its activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carbaldehydes

Substituent Variations on the Pyrazole Ring

The following table summarizes key structural analogs and their properties:

Key Observations :

- Regiochemistry : Moving the aldehyde from the 5- to 4-position (e.g., 1-Methyl-1H-pyrazole-4-carbaldehyde) alters reaction pathways, as seen in nucleophilic additions or condensations .

- Biological Relevance: Halogenated analogs (e.g., bromophenyl derivatives) are tailored for Suzuki or Sonogashira couplings but may lack intrinsic bioactivity .

Functional Group Modifications

Aldehyde vs. Carboxylate or Ester Groups

- Methyl 1H-pyrazole-3-carboxylate (CAS: 15366-34-4): Replacing the aldehyde with a methyl ester (-COOCH₃) reduces reactivity but improves stability, favoring hydrolysis-resistant intermediates .

- 1-Methyl-1H-pyrazole-3-carboxylic acid (CAS: 25016-20-0): The carboxylic acid group enables salt formation or coordination chemistry, contrasting with the aldehyde’s role in Schiff base formation .

Protecting Group Strategies

Price and Availability

- The target compound (USD 78/g) is moderately priced compared to simpler analogs like 1-Methyl-1H-pyrazole-4-carbaldehyde (~USD 100/g) and higher-cost reagents like 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid (USD 585/g) .

Biological Activity

1-(Pyridin-2-yl)-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects, supported by recent research findings and data.

Structural Overview

This compound features a five-membered pyrazole ring with a pyridine substituent, which contributes to its unique biological profile. The compound's molecular formula is , and it has a molecular weight of 188.20 g/mol. The structural attributes allow for various interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit notable anticancer properties. Several studies have demonstrated the ability of these compounds to inhibit the growth of various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases or enzymes involved in cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit Aurora-A kinase and CDK2, critical regulators in cancer cell cycle progression .

- In Vitro and In Vivo Studies : In vitro studies have reported IC50 values for antiproliferative activity against cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For example, one study indicated that pyrazole derivatives exhibited IC50 values ranging from 0.067 µM to 49.85 µM against various cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The inhibition zones were measured against standard strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Properties : Similar compounds have demonstrated antifungal activity, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives have been explored for their anti-inflammatory effects:

- COX Inhibition : Some studies report that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For instance, certain derivatives showed IC50 values as low as 0.02 µM against COX-2, indicating strong anti-inflammatory potential .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical or preclinical settings:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Q & A

What are the common synthetic routes for 1-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via the Vilsmeier-Haack reaction, which introduces a formyl group to pyrazole derivatives. For example, 1-arylpyrazoles are treated with POCl₃ and DMF under reflux to yield carbaldehydes . A critical step is controlling the reaction time and stoichiometry of the Vilsmeier reagent (DMF-POCl₃ complex) to avoid over-chlorination. Purification often involves column chromatography (ethyl acetate/hexane) or recrystallization, with yields ranging from 55% to 72% depending on substituents .

Advanced

Optimizing regioselectivity in unsymmetrical pyrazole precursors is challenging. Computational modeling (DFT) can predict electrophilic substitution sites, while in situ monitoring via TLC or HPLC helps terminate reactions before side products dominate . For example, steric hindrance from the pyridinyl group may necessitate prolonged reaction times (2.5–3 hours) compared to simpler aryl substituents .

How do structural characterization techniques like XRD and NMR resolve ambiguities in pyrazole-carbaldehyde derivatives?

Basic

X-ray crystallography is definitive for confirming molecular geometry. For instance, the dihedral angle between the pyridinyl and pyrazole rings in 1-(pyridin-2-yl) derivatives is typically ~74°, as observed in analogous compounds . H NMR signals for the aldehyde proton appear at δ 9.8–10.0 ppm, while pyridinyl protons resonate at δ 7.2–8.5 ppm .

Advanced

Dynamic NMR can detect rotational barriers in hindered aldehyde groups. For example, low-temperature C NMR may reveal restricted rotation due to intramolecular hydrogen bonding between the aldehyde and pyridinyl nitrogen, affecting reactivity in subsequent derivatization .

What purification challenges arise during synthesis, and how are they mitigated?

Basic

The aldehyde group’s polarity complicates purification. Silica gel chromatography with gradient elution (ethyl acetate/hexane, 1:4 to 1:1) effectively separates the product from chlorinated byproducts . Recrystallization from ethyl acetate/hexane mixtures is preferred for high-purity solids (>95%) .

Advanced

HPLC-MS identifies trace impurities (e.g., over-oxidized or dimerized species). Adjusting mobile phase pH (e.g., 0.1% formic acid) enhances resolution for polar impurities .

How should researchers address contradictions between computational predictions and experimental bioactivity data?

Advanced

For pyrazole-carbaldehydes showing unexpected inactivity (e.g., lack of antitumor activity despite favorable docking scores), conformational analysis via XRD or MD simulations is critical. In one study, a near-planar pyridinyl-pyrazole conformation reduced binding pocket accessibility, explaining poor bioactivity . Validate predictions using orthogonal assays (e.g., SPR for binding kinetics) before revising structural hypotheses.

What strategies optimize catalyst systems for nucleophilic substitutions on pyrazole-carbaldehydes?

Advanced

In aryloxy substitutions (e.g., replacing Cl with phenoxy groups), K₂CO₃ in DMF at 80°C achieves >70% yield . Switch to Cs₂CO₃ for sterically hindered phenols, as its higher basicity accelerates deprotonation. Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, minimizing aldehyde oxidation .

How does SHELX software improve crystallographic refinement for pyrazole derivatives?

Basic

SHELXL refines hydrogen atom positions using riding models, with isotropic displacement parameters (Uiso) set to 1.2×Ueq of parent atoms. This is critical for accurately modeling aldehyde and pyridinyl hydrogens, which exhibit high thermal motion .

Advanced

For twinned crystals or high-resolution data, SHELXL’s TWIN and HKLF5 commands resolve overlapping reflections. Compare results with Olex2 or Phenix refinement to cross-validate occupancy ratios for disordered solvent molecules .

How are side products analyzed and quantified in multistep syntheses?

Advanced

GC-MS or LC-TOF identifies byproducts (e.g., di-aldehydes from over-formylation). For example, a byproduct with m/z 262 ([M⁺]) in EI-MS indicates dichlorinated species, necessitating stricter temperature control during Vilsmeier reactions .

What structural modifications enhance the bioactivity of pyrazole-carbaldehydes?

Advanced

Introducing electron-withdrawing groups (e.g., CF₃) at the pyrazole 3-position increases electrophilicity, improving Schiff base formation with biological targets . Conversely, bulky substituents on the pyridinyl ring (e.g., 4-Cl) may hinder membrane permeability, requiring prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.